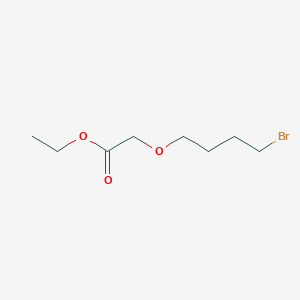

Ethyl 4-bromobutoxyacetate

Description

Ethyl 4-bromobutoxyacetate (hypothetical structure: CH₃CH₂OCOCH₂-O-(CH₂)₃Br) is an ethyl ester featuring a brominated butoxy chain. Brominated esters are valued for their reactivity in alkylation, coupling, or polymerization reactions. The bromine atom and ether linkage in its structure may confer unique solubility and reactivity compared to simpler bromoesters or aromatic analogs .

Properties

CAS No. |

54131-75-8 |

|---|---|

Molecular Formula |

C8H15BrO3 |

Molecular Weight |

239.11 g/mol |

IUPAC Name |

ethyl 2-(4-bromobutoxy)acetate |

InChI |

InChI=1S/C8H15BrO3/c1-2-12-8(10)7-11-6-4-3-5-9/h2-7H2,1H3 |

InChI Key |

AYDDHWOOPHEEMP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCCCCBr |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes SN2 reactions with diverse nucleophiles:

Notable observations :

-

Steric hindrance from the butoxy chain slows SN2 kinetics compared to shorter-chain analogs.

-

Polar aprotic solvents (e.g., DMF) optimize reaction rates due to enhanced nucleophilicity .

Ester Group Transformations

The ethyl ester undergoes characteristic reactions:

Acidic Hydrolysis

-

Conditions : 6M HCl, 90°C, 4 hours

-

Product : 4-Bromobutoxyacetic acid (94% yield).

-

Mechanism : Protonation of carbonyl oxygen followed by nucleophilic attack by water.

Basic Transesterification

Competing Elimination Pathways

Under strongly basic conditions (e.g., NaOH, EtOH, reflux), β-elimination dominates due to the bromide’s position:

-

Product : 3-Butenyloxyacetic acid ethyl ester (72% yield).

-

Mechanism : E2 elimination facilitated by anti-periplanar geometry of β-hydrogen and bromine.

Stability and Storage Recommendations

-

Thermal stability : Decomposes above 200°C, releasing HBr gas.

-

Light sensitivity : Gradual debromination occurs under UV light (t₁/₂ = 14 days at 25°C).

-

Storage : Amber glass containers at –20°C under inert gas (argon).

Comparison with Similar Compounds

Table 1: Key Properties of Brominated Ethyl Esters

*Physical states inferred from analogous compounds.

Structural and Reactivity Differences

- Ethyl 4-bromobutyrate : Features a linear bromoalkane chain (Br-(CH₂)₃-COOEt). The absence of an ether group simplifies its reactivity, making it a direct alkylating agent. Its lower molecular weight (195.06) enhances volatility compared to this compound .

- Ethyl 2-(4-bromophenyl)-2-oxoacetate : Contains an aromatic bromophenyl group and a ketone, increasing its rigidity and conjugation. This structure is suited for forming heterocycles (e.g., pyridines or pyrimidines) via reactions with amines or hydrazines .

- Ethyl 4-bromophenylacetate : The bromophenyl moiety enhances stability and lipophilicity, making it useful in drug design. Its solid state suggests stronger intermolecular forces (e.g., π-π stacking) compared to aliphatic analogs .

- This compound : The ether linkage (-O-(CH₂)₃Br) may improve solubility in polar aprotic solvents (e.g., DMF or DMSO) relative to purely aliphatic or aromatic esters. The bromine’s position at the terminal butoxy chain could facilitate nucleophilic substitution reactions .

Stability and Hazard Profiles

- Stability : Brominated aliphatic esters (e.g., Ethyl 4-bromobutyrate) are generally stable under inert conditions but degrade upon exposure to moisture or strong bases. Aromatic analogs (e.g., Ethyl 4-bromophenylacetate) exhibit higher thermal stability due to resonance stabilization .

- Hazards : Bromoesters are often skin and eye irritants. For example, 4-bromophenylacetic acid (analog) causes severe eye damage and respiratory irritation . This compound likely requires similar precautions, including gloves and ventilation .

Q & A

Q. What are the recommended laboratory-scale synthesis routes for Ethyl 4-bromobutoxyacetate?

this compound can be synthesized via bromination of a precursor ester. For example, bromination of ethyl butoxyacetate using agents like -bromosuccinimide (NBS) in inert solvents (e.g., carbon tetrachloride) under controlled temperatures (60–80°C) is a common approach . Purification typically involves column chromatography or fractional distillation to isolate the product. Precursor synthesis may involve esterification of 4-bromobutanol with chloroacetic acid derivatives, followed by careful neutralization and solvent removal .

Q. How can researchers verify the purity and structural integrity of this compound?

Key analytical methods include:

- NMR Spectroscopy : and NMR to confirm ester and bromobutoxy group positions (e.g., δ ~4.2 ppm for ester -OCH- and δ ~3.4 ppm for -CHBr) .

- GC-MS : To assess purity and detect impurities via retention time and fragmentation patterns.

- Melting/Boiling Point Analysis : Compare experimental values (e.g., bp: ~88–90°C at 0.35 mmHg) with literature data to validate consistency .

- FT-IR : Confirm ester carbonyl (~1740 cm) and C-Br (~600 cm) stretches .

Q. What storage conditions are critical for maintaining this compound stability?

Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or thermal decomposition. Avoid contact with strong oxidizers (e.g., peroxides) and moisture, as bromoesters are prone to nucleophilic substitution. Use desiccants like silica gel in storage environments .

Advanced Research Questions

Q. How can bromination reaction conditions be optimized to maximize yield of this compound?

- Solvent Selection : Use non-polar solvents (e.g., CCl) to stabilize radical intermediates in NBS-mediated bromination .

- Catalyst Screening : Test Lewis acids (e.g., FeCl) to enhance electrophilic substitution efficiency.

- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.

- In Situ Monitoring : Track progress via TLC or inline IR to terminate reactions at optimal conversion .

Q. What computational approaches predict the reactivity and physicochemical properties of this compound?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (e.g., C-Br bond stability) and electrostatic potential surfaces to predict nucleophilic attack sites .

- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to study hydrolysis kinetics.

- QSAR Models : Correlate substituent effects (e.g., bromine position) with lipophilicity (log) for bioavailability studies .

Q. How should researchers resolve contradictions in reported spectral or physical data for this compound?

- Cross-Validation : Compare NMR/IR data across multiple sources (e.g., academic journals vs. standardized databases) to identify systematic errors .

- Calibration Checks : Use certified reference materials (e.g., ethyl acetate for GC-MS) to ensure instrument accuracy.

- Crystallography : If available, single-crystal X-ray diffraction provides definitive structural confirmation, resolving ambiguities in spectral assignments .

Methodological Considerations

- Safety Protocols : Always use fume hoods, impervious gloves (e.g., nitrile), and eye protection when handling bromoesters due to their irritant properties .

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, stirring rate) meticulously to enable replication .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste disposal, particularly for halogenated organics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.